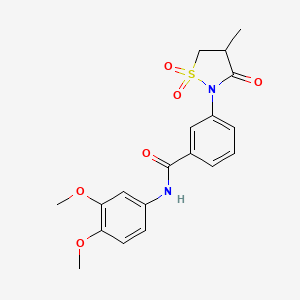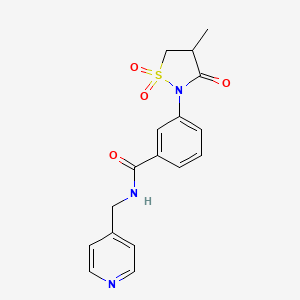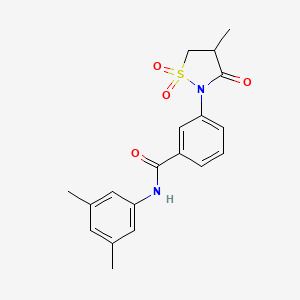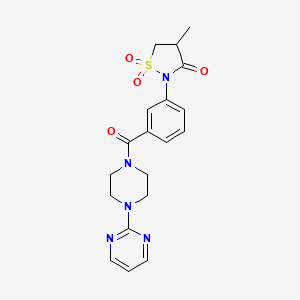
4-Methyl-2-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide
説明
The compound “4-Methyl-2-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide” is a complex organic molecule. Unfortunately, there is limited specific information available about this exact compound .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . Another method involves a Michael addition-type reaction, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis . In some cases, the molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to form infinite chains .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve nucleophilic substitution reactions . A Michael addition-type reaction was proposed for the detection of the formed products .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, pyridine and pyrimidine or 4-methylphenyl and amide fragments are almost coplanar .科学的研究の応用
Medicinal Chemistry
The compound contains a piperazine moiety, which is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Kinase Inhibitors
The compound could potentially be used in the development of kinase inhibitors . Kinase inhibitors are important drugs in the treatment of cancer and inflammatory diseases .
Receptor Modulators
The structure of the compound suggests potential use in the development of receptor modulators . Receptor modulators can be used to treat a variety of conditions, including neurological disorders, by modulating the activity of specific receptors .
Derivatization Reagent
The compound could potentially be used as a derivatization reagent for the carboxyl groups on peptides . This could be useful in spectrophotometric analysis of phosphopeptides .
Antiproliferative Activity
Related compounds, such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, have shown significant antiproliferative activity . Therefore, it’s possible that “4-Methyl-2-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide” could also exhibit similar properties.
Synthetic Chemistry
The compound could be used in synthetic chemistry due to the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
作用機序
将来の方向性
特性
IUPAC Name |
4-methyl-1,1-dioxo-2-[3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-14-13-29(27,28)24(17(14)25)16-5-2-4-15(12-16)18(26)22-8-10-23(11-9-22)19-20-6-3-7-21-19/h2-7,12,14H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTMFBWGQMAUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



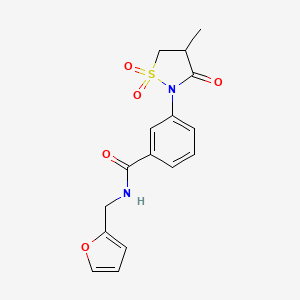
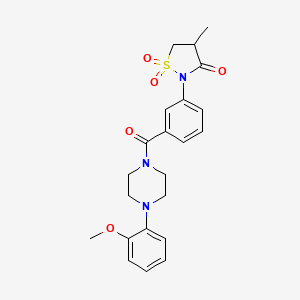
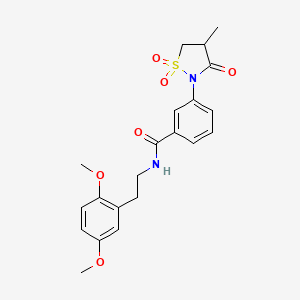


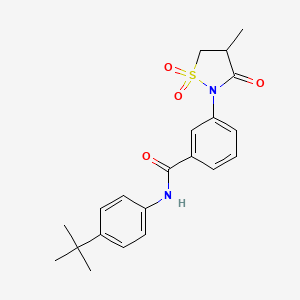
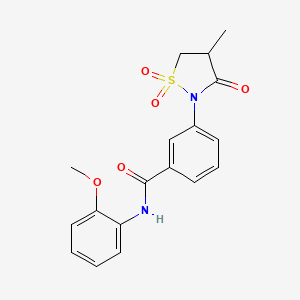
![1-(4-{[(2,4-Dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B3302989.png)


